5-(2-Benzothienyl)isoxazole-3-carboxylic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement services, ensuring the availability of high-purity material for research and development .
Chemical Reactions Analysis
Types of Reactions: 5-(Benzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups .
Scientific Research Applications
5-(Benzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in various disease models.
Mechanism of Action
The mechanism of action of 5-(Benzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain a thiophene ring, exhibit various pharmacological properties such as anti-inflammatory and anesthetic effects.
Isoxazole Derivatives: Compounds with isoxazole rings, such as certain antimicrobial and anticancer agents, share similar biological activities.
Uniqueness: 5-(Benzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid stands out due to its combined benzo[b]thiophene and isoxazole moieties, which confer unique chemical and biological properties. This dual functionality allows for diverse applications and potential therapeutic benefits that are not typically observed in compounds with only one of these rings .
Properties
Molecular Formula |
C12H7NO3S |
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Molecular Weight |
245.26 g/mol |
IUPAC Name |
5-(1-benzothiophen-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H7NO3S/c14-12(15)8-6-9(16-13-8)11-5-7-3-1-2-4-10(7)17-11/h1-6H,(H,14,15) |
InChI Key |
JPKWWBWALIUNTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=NO3)C(=O)O |
Origin of Product |
United States |
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